molecular formula C19H26ClN3O4S2 B2601668 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride CAS No. 1909319-50-1

1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride

Cat. No.: B2601668
CAS No.: 1909319-50-1
M. Wt: 460
InChI Key: KRXYWZBVGPKWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride is a useful research compound. Its molecular formula is C19H26ClN3O4S2 and its molecular weight is 460. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactions with Aluminum and Indium Halides

1,4-diazabutadienes, including compounds structurally related to 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride, have been studied for their reactions with aluminum and indium halides. These reactions produce aluminum coordination compounds and 1,3-dialkyl-2-methaneiminealkyl imidazolium heterocycles, which are of interest in coordination chemistry and materials science (Rojas‐Saenz et al., 2014).

Synthesis and Structure Studies

Research on the synthesis and structural analysis of related compounds, such as 1,12-bis-(N-naphthalamido)-4,9-bis-(2,4,6-trimethylbenzenesulfonyl)-4,9-diaza-dodecane, provides insights into the molecular structures and crystallography of similar diazepane derivatives. These studies are crucial for understanding the chemical properties and potential applications of such compounds (Wardell & Lin, 1998).

Synthesis of Diazepine Derivatives

Efficient methods for synthesizing diazepine derivatives, which include structural motifs similar to this compound, are crucial in medicinal chemistry. Such methods are applied in the synthesis of potent receptor antagonists and other pharmacologically active compounds (Kato, Harada, & Morie, 1997).

Reactivity of Oxotransferases with Molybdenum(VI) Model Complexes

Research involving asymmetric molybdenum(VI) dioxo complexes of bis(phenolate) ligands, including those related to this compound, offers mechanistic insights into the reactivity of oxotransferases. Such studies are significant in bioinorganic chemistry and enzyme modeling (Mayilmurugan et al., 2011).

Olefin Epoxidation by Manganese(III) Complexes

The study of manganese(III) complexes of bisphenolate ligands, which are structurally related to this compound, highlights their role in olefin epoxidation reactions. This research has implications in catalysis and organic synthesis (Sankaralingam & Palaniandavar, 2014).

Alkylation of Amines with Bis-ketonic Mannich Bases

The use of bis-ketonic Mannich bases in the alkylation of amines and diamines, forming compounds similar to this compound, is an area of interest in organic synthesis. These reactions produce various heterocyclic compounds with potential applications in medicinal chemistry (Afsah et al., 2008).

Properties

IUPAC Name

1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2.ClH/c1-15-3-7-18(8-4-15)27(23,24)21-11-12-22(14-17(20)13-21)28(25,26)19-9-5-16(2)6-10-19;/h3-10,17H,11-14,20H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXYWZBVGPKWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC(C2)N)S(=O)(=O)C3=CC=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.